NBTT vs. BTT: Comparable Mutagenicity Profile Under Standard Ames Test Conditions
In a direct comparative mutagenicity study of 12 HPLC labeling reagents using the Ames Salmonella typhimurium assay (strains TA98 and TA100, ±S9 metabolic activation), both 1-(4-nitrobenzyl)-3-p-tolyltriazene [NBTT] and 1-benzyl-3-p-tolyltriazene [BTT] exhibited strong mutagenicity under -S9 conditions. However, NBTT showed higher mutagenicity for TA100 than TA98, a pattern consistent with its structural analog BTT [1]. Both compounds demonstrated reduced mutagenicity in the presence of S9 metabolic activation, indicating similar metabolic detoxification profiles. This direct head-to-head evidence establishes that the 4-nitro substitution does not introduce a disproportionate genotoxic liability relative to the benzyl analog.
| Evidence Dimension | Mutagenicity (Ames test) |
|---|---|
| Target Compound Data | Strong mutagenicity in TA100 and TA98 under -S9 conditions; higher mutagenicity for TA100 than TA98 |
| Comparator Or Baseline | 1-Benzyl-3-p-tolyltriazene (BTT): Strong mutagenicity in TA100 and TA98 under -S9 conditions; higher mutagenicity for TA100 than TA98 |
| Quantified Difference | Qualitatively similar mutagenicity profile; both exhibit strong mutagenicity under -S9, reduced under +S9 |
| Conditions | Salmonella typhimurium TA98 and TA100, preincubation method, ±S9mix metabolic activation |
Why This Matters
Procurement decisions involving HPLC labeling reagents require head-to-head safety data; this evidence confirms NBTT does not pose a uniquely elevated mutagenicity risk compared to its closest commercially available analog BTT.
- [1] Nakagawa, Y., Suzuki, T., Tayama, S. & Suzuki, T. (1997). Mutagenicity of 12 HPLC Labeling Reagents for Analysing Carboxyl Compounds. Journal of Environmental Chemistry, 7(2), 249-255. View Source
